molecular formula C7H12O3 B3431677 2-Hydroxypropyl methacrylate CAS No. 923-26-2

2-Hydroxypropyl methacrylate

Cat. No.: B3431677
CAS No.: 923-26-2
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
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Description

2-Hydroxypropyl methacrylate is an ester of methacrylic acid and is widely used in the preparation of solid polymers, acrylic dispersions, and polymer solutions . It is known for its versatility and is commonly utilized in various industrial applications due to its ability to form copolymers with a wide range of monomers.

Mechanism of Action

Target of Action

2-Hydroxypropyl methacrylate (HPMA) is primarily targeted towards the synthesis of polymers. It is used as a raw material component in the synthesis of polymers . It is also used in the preparation of solid and emulsion polymers, acrylic dispersions in combination with other (meth)acrylates .

Mode of Action

HPMA interacts with its targets through a process of polymerization. It forms a homopolymer and copolymer . HPMA is synthesized via reacting excessive isophorone diisocyanate (IPDI) with poly(propylene glycol) (PPG) and then end-capping with HPMA in isobornyl methacrylate (IBOMA) . The resulting prepolymer resins are irradiated by UV light to form cured materials .

Biochemical Pathways

The primary biochemical pathway involved in the action of HPMA is the polymerization process. This process involves the reaction of HPMA with other monomers to form polymers. The structures of the prepolymers are confirmed by 1H NMR, FT-IR, and GPC .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HPMA are not readily available, it’s known that HPMA has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .

Result of Action

The result of HPMA’s action is the formation of polymers with various properties. These polymers can be used in the production of acrylic polyols for automotive components, refurbishment coatings, and industrial coatings . HPMA is also used as a comonomer in styrene-based unsaturated polyesters, PMMA-based acrylic resins, and vinyl ester formulations .

Action Environment

The action of HPMA is influenced by environmental factors such as temperature and light. For instance, the polymerization process is typically carried out under UV light . Additionally, the storage of HPMA requires specific conditions to maintain its stability. It should be stored below +30°C and in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Hydroxypropyl methacrylate can copolymerize with other monomers to produce copolymers with a hydroxy group in the side chain This hydroxy group can interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being investigated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be stable, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies, but these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, where the compound has no effect below a certain dosage but causes significant effects above this threshold. High doses of this compound can cause toxic or adverse effects . The specific effects can vary depending on the animal model and the specific experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in, and the nature of its interactions with enzymes and cofactors, are still being investigated.

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, potentially affecting its localization or accumulation . The specific mechanisms of transport and distribution of this compound are still being investigated.

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

2-Hydroxypropyl methacrylate can be synthesized through several methods. One common synthetic route involves the reaction of methacrylic acid with propylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production often employs continuous processes to maintain consistent quality and efficiency.

Another method involves the reaction of methacryloyl chloride with 1,2-propanediol in the presence of a base such as sodium carbonate. This method is advantageous due to its simplicity and the relatively mild reaction conditions required .

Properties

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3
Source PubChem
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InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(=C)C)O
Source PubChem
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Molecular Formula

C7H12O3
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Related CAS

25703-79-1
Record name Poly(2-hydroxypropyl methacrylate)
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DSSTOX Substance ID

DTXSID1029629
Record name 2-Hydroxypropyl 2-methylacrylate
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Molecular Weight

144.17 g/mol
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Physical Description

Crystals or white crystalline solid. (NTP, 1992), Liquid
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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CAS No.

25703-79-1, 923-26-2
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Record name 2-Hydroxypropyl methacrylate
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Record name 2-Hydroxypropyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
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Record name 2-Hydroxypropyl 2-methylacrylate
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Record name 2-hydroxypropyl methacrylate
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Record name 2-HYDROXYPROPYL METHACRYLATE
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Melting Point

430 to 433 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Hydroxypropyl methacrylate?

A1: this compound has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.

Q2: How is HPMA typically synthesized?

A2: One common synthesis route for 3-Tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate involves reacting methacrylic acid with tetrahydrofurfuryl alcohol and epichlorhydrin. [] This monomer can then undergo homopolymerization or copolymerization with other monomers like (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and N-vinyl pyrrolidone. []

Q3: What are some common applications of HPMA-based polymers?

A3: HPMA-based polymers find applications in various fields, including:

  • Drug delivery: HPMA-based nanoparticles are investigated for targeted drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents. [, ]
  • Pickering Emulsifiers: HPMA-based block copolymers, particularly those forming spheres, worms, or vesicles, demonstrate potential as efficient Pickering emulsifiers in oil-in-water emulsions. [, , ]
  • Thermoresponsive Materials: HPMA-based polymers can exhibit thermoresponsive behavior, transitioning between soluble and insoluble states upon temperature changes. This property makes them valuable for applications in drug delivery, where controlled release can be triggered by temperature variations. [, , , ]
  • Solid Dye Lasers: Copolymers of HPMA with methyl methacrylate (MMA) show promise as hosts for laser dyes due to their enhanced slope efficiency and photostability compared to PMMA alone. These copolymers offer improved laser performance and extended useful lifetimes. [, ]
  • Adsorbents: TiO2 modified with HPMA and polystyrene has been explored as an adsorbent in solid-phase extraction to remove organophosphorus pesticides from water. [] Additionally, TiO2-PCHPMA nanocomposites have shown promise for selective adsorption and degradation of cationic dyes like methylene blue, while also facilitating the degradation of anionic dyes like methyl orange under UV irradiation. []

Q4: Can HPMA be copolymerized with other monomers?

A4: Yes, HPMA is frequently copolymerized with other monomers to achieve desired material properties. For instance, it can be copolymerized with styrene, acrylamide, methacrylamide, and various acrylate monomers. [, , , ]

Q5: How does the incorporation of HPMA affect the properties of copolymers?

A5: The incorporation of HPMA can significantly impact copolymer properties:

  • Hydrophilicity: HPMA introduces hydrophilic hydroxyl groups, influencing the polymer's water solubility and interactions with aqueous environments. [, ]
  • Thermal Properties: HPMA can alter the glass transition temperature (Tg) of copolymers, affecting their flexibility and processing characteristics. [, ]
  • Biocompatibility: HPMA is generally considered biocompatible, making it suitable for biomedical applications. [, , ]

Q6: What polymerization techniques are commonly employed for HPMA?

A6: HPMA can be polymerized using various techniques, including:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This controlled radical polymerization method enables the synthesis of well-defined HPMA-based polymers and block copolymers with targeted molecular weights and narrow molecular weight distributions. [, , , , , ]
  • Aqueous Dispersion Polymerization: HPMA can be polymerized in aqueous media using RAFT polymerization to create nanoparticles with various morphologies, such as spheres, worms, and vesicles. [, , , , , ]
  • Emulsion Polymerization: HPMA can be polymerized in emulsion systems, often stabilized by surfactants or amphiphilic copolymers. [, ]

Q7: Can HPMA-based polymers self-assemble into nanoparticles?

A7: Yes, HPMA-based block copolymers can self-assemble into nanoparticles in solution, driven by the hydrophobic interactions between different blocks. [, , , , , ]

Q8: What factors influence the morphology of HPMA-based nanoparticles?

A8: Several factors dictate the morphology of HPMA-based nanoparticles:

  • Block Copolymer Composition: The relative lengths of the hydrophilic and hydrophobic blocks in a block copolymer play a crucial role. [, , , , ]
  • Polymerization Conditions: Factors like solvent, temperature, and concentration can impact the self-assembly process. [, , , , ]
  • Presence of Additives: Additives like surfactants or salts can influence nanoparticle morphology by altering the solvation or interactions between polymer chains. []

Q9: How stable are HPMA-based polymers?

A9: The stability of HPMA-based polymers depends on factors like:

  • Polymer Composition: Copolymerization with other monomers can enhance stability under specific conditions. []
  • Crosslinking: Introducing crosslinks within the polymer network can improve stability and mechanical properties. []
  • Environmental Conditions: Factors like pH, temperature, and exposure to light or oxidizing agents can influence degradation rates. [, ]

Q10: How are HPMA-based polymers typically characterized?

A10: Various techniques are employed for characterization, including:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide information about chemical structure and composition. [, , , ]
  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) visualize the morphology and size of nanoparticles. [, , , ]
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine thermal transitions and degradation behavior. [, , ]
  • Light Scattering: Dynamic Light Scattering (DLS) analyzes particle size and size distribution in solution. [, , , ]

Q11: What are some current research trends in HPMA-based materials?

A11: Current research focuses on:

  • Developing stimuli-responsive HPMA-based materials that respond to changes in pH, temperature, or light for applications in drug delivery and biosensing. [, , , , ]
  • Exploring new synthetic strategies to create HPMA-based polymers with tailored architectures and functionalities. [, , ]
  • Investigating the biocompatibility and biodegradability of HPMA-based materials for biomedical applications like tissue engineering and drug delivery. [, , ]

Q12: What are the limitations of HPMA-based materials?

A12: Despite their advantages, HPMA-based materials possess some limitations:

  • Limited Mechanical Strength: HPMA-based hydrogels can be mechanically weak, restricting their use in load-bearing applications. []
  • Susceptibility to Degradation: Certain environmental factors can degrade HPMA-based polymers, limiting their long-term stability. [, ]
  • Synthesis Challenges: Synthesizing complex HPMA-based architectures with precise control over composition and functionality can be challenging. [, ]

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